Ethyl 6-[(ethoxycarbonyl)amino]hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-[(ethoxycarbonyl)amino]hexanoate is an organic compound with the molecular formula C11H21NO4. It is an ester derivative of hexanoic acid, characterized by the presence of an ethoxycarbonyl group attached to the amino group on the hexanoate chain. This compound is used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 6-[(ethoxycarbonyl)amino]hexanoate can be synthesized through several methods. One common route involves the reaction of 6-aminohexanoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize the formation of by-products. Catalysts and solvents are carefully selected to enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-[(ethoxycarbonyl)amino]hexanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 6-aminohexanoic acid and ethanol.
Reduction: The compound can be reduced to form the corresponding alcohol derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide as the reagent.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Hydrolysis: 6-aminohexanoic acid and ethanol.
Reduction: Corresponding alcohol derivative.
Substitution: Various substituted aminohexanoate derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-[(ethoxycarbonyl)amino]hexanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of ethyl 6-[(ethoxycarbonyl)amino]hexanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active aminohexanoic acid, which can then interact with enzymes or receptors in biological systems. The compound’s effects are mediated through pathways involving ester hydrolysis and subsequent interactions with cellular components .
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-[(ethoxycarbonyl)amino]hexanoate can be compared with other similar compounds, such as:
Ethyl 6-aminohexanoate: Lacks the ethoxycarbonyl group, resulting in different reactivity and applications.
Ethyl 6-bromohexanoate: Contains a bromine atom, leading to distinct chemical properties and uses.
Ethyl acetate: A simpler ester with different physical and chemical characteristics.
Eigenschaften
CAS-Nummer |
5180-73-4 |
---|---|
Molekularformel |
C11H21NO4 |
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
ethyl 6-(ethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C11H21NO4/c1-3-15-10(13)8-6-5-7-9-12-11(14)16-4-2/h3-9H2,1-2H3,(H,12,14) |
InChI-Schlüssel |
HCPTZWFJYYPIDF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCCNC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.